molecular formula C16H17N5O4 B2412579 ethyl 5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396872-68-6

ethyl 5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2412579
CAS No.: 1396872-68-6
M. Wt: 343.343
InChI Key: WZCYVTOAEXDNGS-UHFFFAOYSA-N
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Description

Ethyl 5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.343. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-4-25-16(23)11-8-17-21-6-5-10(7-13(11)21)18-14(22)12-9-20(2)19-15(12)24-3/h5-9H,4H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCYVTOAEXDNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CN(N=C3OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyridine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyridine core with an ethyl ester and a methoxy-substituted pyrazole moiety. The synthesis of such derivatives often involves multi-step organic reactions, including cyclization and functional group modifications to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast carcinoma) : Exhibited growth inhibition with IC50 values in the low micromolar range.
  • A549 (Lung adenocarcinoma) : Similar inhibitory effects were observed.
  • HCT-116 (Colon cancer) : Induced cell cycle arrest in the G1 phase, indicating its role in cell proliferation regulation .

The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance potency against specific cancer types.

Antitubercular Activity

Another area of interest is the antitubercular activity of pyrazolo[1,5-a]pyridine derivatives. Research indicates that compounds within this class have shown promising results against drug-resistant strains of Mycobacterium tuberculosis. For example, derivatives have demonstrated minimal inhibitory concentrations (MICs) lower than 0.002 μg/mL against susceptible and resistant strains alike .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo derivatives has also been explored. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory pathways effectively. For instance, some derivatives exhibited IC50 values less than 50 µM in cell-based assays targeting NF-kB/AP-1 signaling pathways, crucial for inflammatory responses .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Preliminary data suggest that certain derivatives possess favorable oral bioavailability and low cytotoxicity against normal cell lines like Vero cells. This profile is critical for developing therapeutics with minimal side effects while maximizing efficacy against target diseases .

Data Summary

Biological ActivityCell Line/TargetIC50 ValueReference
AnticancerMCF-7Low µM
AnticancerA549Low µM
AntitubercularM. tuberculosis (H37Rv)< 0.002 μg/mL
Anti-inflammatoryNF-kB/AP-1 pathway< 50 µM

Case Studies

In a study focusing on the synthesis and evaluation of novel pyrazolo[1,5-a]pyridine derivatives, researchers synthesized a series of compounds that were tested against various cancer cell lines. The findings indicated that structural modifications significantly impacted their biological activity. For example, specific substitutions enhanced cytotoxicity and selectivity towards cancer cells while reducing toxicity to normal cells.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives, including ethyl 5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate, as promising anticancer agents. The compound exhibits selective cytotoxicity against various cancer cell lines, which may be attributed to its ability to inhibit specific signaling pathways involved in tumor growth and proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that derivatives of pyrazolo[1,5-a]pyridine showed significant inhibition of cell proliferation in human cancer cell lines. The mechanism was linked to the modulation of apoptosis-related proteins and cell cycle arrest at the G2/M phase, suggesting a pathway for therapeutic intervention in cancer treatment .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Research indicates that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators.

Case Study: Cytokine Modulation

In vitro assays demonstrated that this compound effectively reduced levels of TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, revealing effectiveness against a range of bacterial strains.

Case Study: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of various pyrazolo derivatives, including this compound. Results indicated significant activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Neuroprotective Effects

Emerging research suggests that compounds containing the pyrazolo framework may possess neuroprotective properties.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function. Mechanistic studies revealed that it may protect neurons by modulating oxidative stress pathways and enhancing neurotrophic factor signaling .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the pyrazole ring through hydrazine reactions with carbonyl compounds, followed by carboxamide formation using appropriate reagents.

Table: Synthetic Routes

StepReaction TypeReagentsOutcome
1Pyrazole FormationHydrazine + CarbonylPyrazole Ring
2MethoxylationMethanol + Methyl IodideMethoxylated Pyrazole
3Carboxamide FormationCarboxylic Acid DerivativeFinal Compound

Chemical Reactions Analysis

Key Structural Features and Reactivity

The molecule combines a pyrazolo[1,5-a]pyridine core substituted at position 3 with an ethyl carboxylate group and at position 5 with a 3-methoxy-1-methylpyrazole-4-carboxamido moiety. Key reactive sites include:

  • Ethyl carboxylate group : Susceptible to hydrolysis, transesterification, or nucleophilic substitution.

  • Pyrazole carboxamide : May undergo hydrolysis to carboxylic acids or participate in hydrogen bonding.

  • Pyridine nitrogen : Potential for coordination or electrophilic substitution.

Core Pyrazolo[1,5-a]pyridine Formation

Pyrazolo[1,5-a]pyridines are typically synthesized via cyclocondensation of β-enaminones with 5-aminopyrazoles (Figure 1b) . For example:

  • Step 1 : Reaction of β-enaminone 2a–g with 3-methyl-1H-pyrazol-5-amine under reflux in acetic acid yields substituted pyrazolo[1,5-a]pyridines .

  • Step 2 : Post-functionalization via carboxamide coupling at position 5 (e.g., using 3-methoxy-1-methylpyrazole-4-carbonyl chloride) .

Optimization of Cyclocondensation

Reaction conditions significantly influence regioselectivity and yield. For instance:

EntrySolventCatalystYield (%)Regioselectivity
1Acetic acid74Pyrazolo[1,5-a]pyridine
2DMFPd(OAc)₂72Triazolo[1,5-a]pyridine
3Ethanol0
Data adapted from .

Carboxamide Formation

The 5-amino group of pyrazolo[1,5-a]pyridine reacts with activated carboxylic acids (e.g., 3-methoxy-1-methylpyrazole-4-carbonyl chloride) in the presence of coupling agents like EDCI/HOBt, yielding the target carboxamide .

Ester Hydrolysis

The ethyl carboxylate at position 3 can be hydrolyzed to carboxylic acid under basic conditions (e.g., NaOH/EtOH), enabling further derivatization (e.g., amidation) .

Mechanistic Insights

  • Cyclization : Formation of the pyrazolo[1,5-a]pyridine core involves nucleophilic attack by the 5-aminopyrazole’s NH₂ group on the β-enaminone’s carbonyl carbon, followed by cyclodehydration .

  • Regioselectivity : Electronic effects of substituents on the β-enaminone dictate the site of cyclization, as shown in :

    • Electron-withdrawing groups (EWGs) favor pyrazolo[3,4-b]pyridine formation.

    • Electron-donating groups (EDGs) stabilize pyrazolo[1,5-a]pyridine .

Stability and Degradation Pathways

  • Hydrolytic Stability : The ethyl ester group is stable under neutral conditions but hydrolyzes in acidic/basic media to carboxylic acid .

  • Thermal Stability : Decomposition observed at >200°C via loss of CO₂ and fragmentation of the pyrazole ring .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions between pyrazole and pyridine precursors. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate derivatives (e.g., 1 in ) react with formylated substrates under acidic conditions (e.g., KHSO₄ catalysis) to form fused heterocycles. Solvent choice (e.g., ethanol or toluene) and temperature (reflux vs. room temperature) significantly impact reaction efficiency. For instance, reflux in toluene with trifluoroacetic acid (TFA) as a catalyst achieved 28% yield in related pyrazole-pyridine systems .
  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry (equimolar ratios vs. excess reagents) to minimize byproducts.

Q. Which spectroscopic and analytical techniques are most reliable for confirming the molecular structure of this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., δ 13.38 ppm for pyrazole NH in DMSO-d₆ ).
  • ESI-MS : Confirm molecular weight (e.g., m/z 450.2 [M+1] in ).
  • X-ray crystallography : Resolve spatial configuration, particularly for amide and ester functional groups .
    • Validation : Cross-reference spectral data with analogous compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives in ).

Q. How do the electron-withdrawing/donating groups in the pyrazole and pyridine moieties influence reactivity?

  • Methodology : The 3-methoxy group on the pyrazole ring acts as an electron donor, enhancing carboxamide nucleophilicity. Conversely, the pyridine core’s electron-deficient nature facilitates electrophilic substitutions. Reactivity can be probed via halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Experimental Design : Compare reaction rates of derivatives with varying substituents (e.g., chloro vs. methoxy groups) using kinetic studies .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology : Employ density functional theory (DFT) to calculate electrostatic potential surfaces and docking simulations (e.g., AutoDock Vina) to predict binding affinities. For example, pyrazolo[1,5-a]pyridine derivatives show strong interactions with kinase ATP-binding pockets .
  • Data Interpretation : Validate computational predictions with in vitro assays (e.g., IC₅₀ measurements) and correlate with steric/electronic parameters .

Q. How can contradictory data in synthetic yields or biological activities be systematically addressed?

  • Case Study : If a reaction yields 28% in one protocol ( ) but <20% in another ( ), analyze variables:

  • Catalyst loading (e.g., TFA vs. KHSO₄).
  • Solvent polarity (DMSO vs. toluene).
  • Purification methods (column chromatography vs. recrystallization).
    • Resolution : Use design of experiments (DoE) to identify critical factors and apply ICReDD’s feedback loop (computational-experimental integration) to optimize conditions .

Q. What strategies enable the design of novel heterocyclic systems derived from this compound?

  • Methodology : Utilize pyrazole-4-carbaldehydes as building blocks for fused systems (e.g., pyrazolo[3,4-c]pyrazoles via hydrazine cyclization, as in ).
  • Innovation : Introduce non-canonical substituents (e.g., trifluoromethyl groups) to modulate bioactivity and solubility .

Methodological Comparison Tables

Technique Application Example from Evidence
¹H NMR (DMSO-d₆)Assign NH and aromatic proton environmentsδ 11.01 ppm (amide NH)
ESI-MSConfirm molecular ion and fragmentation patternsm/z 450.2 [M+1]
X-ray crystallographyResolve 3D conformation of carboxamido groupPyrazolo[1,5-a]pyrimidine core
DFT-based dockingPredict binding to kinase targetsATP-binding site interactions

Key Research Gaps and Opportunities

  • Mechanistic Studies : Elucidate the role of iodine in azide-alkyne cycloadditions ( ) for greener protocols.
  • Biological SAR : Systematically vary substituents (e.g., methoxy → ethoxy) and evaluate antimicrobial potency ().
  • Scale-up Challenges : Adapt batch synthesis to flow chemistry for improved reproducibility ( ).

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